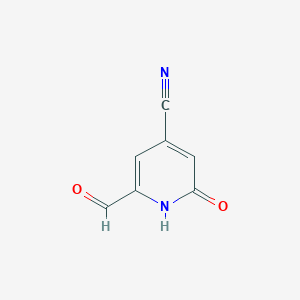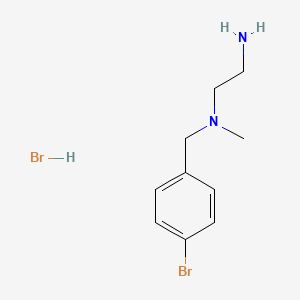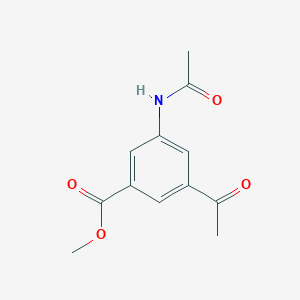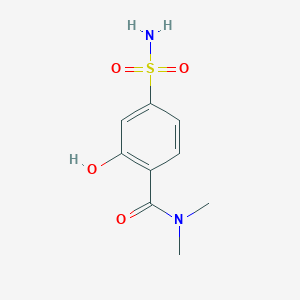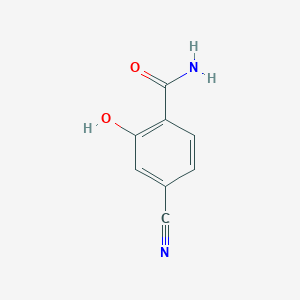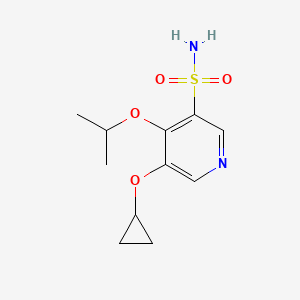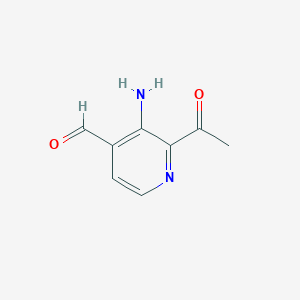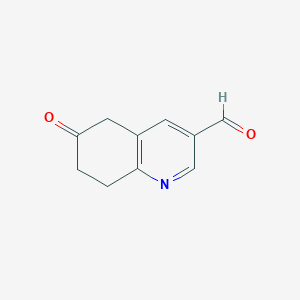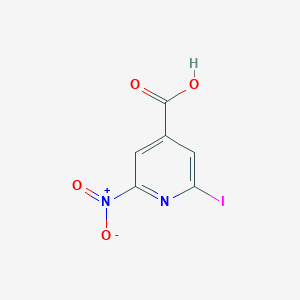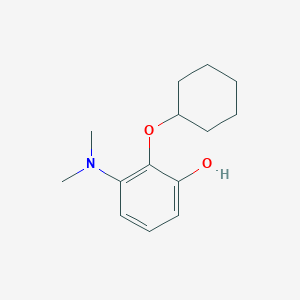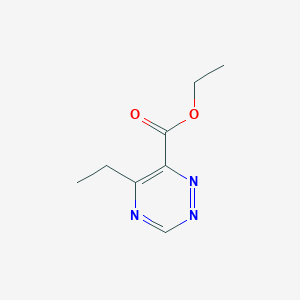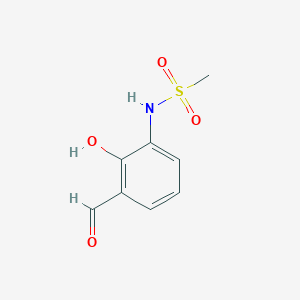
N-(3-Formyl-2-hydroxyphenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Formyl-2-hydroxyphenyl)methanesulfonamide is an organic compound with the molecular formula C8H9NO4S and a molecular weight of 215.228 g/mol . This compound is characterized by the presence of a formyl group, a hydroxyl group, and a methanesulfonamide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Formyl-2-hydroxyphenyl)methanesulfonamide typically involves the reaction of 3-formyl-2-hydroxybenzene with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis process can be scaled up by optimizing reaction conditions and using appropriate industrial equipment to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Formyl-2-hydroxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The hydroxyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of N-(3-Carboxy-2-hydroxyphenyl)methanesulfonamide.
Reduction: Formation of N-(3-Hydroxymethyl-2-hydroxyphenyl)methanesulfonamide.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
N-(3-Formyl-2-hydroxyphenyl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(3-Formyl-2-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The formyl and hydroxyl groups play a crucial role in its reactivity and binding to target molecules. The compound can form hydrogen bonds and participate in various chemical interactions, influencing its biological and chemical activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-Hydroxyphenyl)methanesulfonamide: Similar structure but lacks the formyl group.
N-(3-Formylphenyl)methanesulfonamide: Similar structure but lacks the hydroxyl group.
Uniqueness
N-(3-Formyl-2-hydroxyphenyl)methanesulfonamide is unique due to the presence of both formyl and hydroxyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Eigenschaften
Molekularformel |
C8H9NO4S |
|---|---|
Molekulargewicht |
215.23 g/mol |
IUPAC-Name |
N-(3-formyl-2-hydroxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C8H9NO4S/c1-14(12,13)9-7-4-2-3-6(5-10)8(7)11/h2-5,9,11H,1H3 |
InChI-Schlüssel |
LIWOFWVAOYGONJ-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)NC1=CC=CC(=C1O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


